molecular formula C15H22O2 B14608281 Octanoic acid, 3-methylphenyl ester CAS No. 59558-21-3

Octanoic acid, 3-methylphenyl ester

Cat. No.: B14608281
CAS No.: 59558-21-3
M. Wt: 234.33 g/mol
InChI Key: VPZWDKNEKVKFOJ-UHFFFAOYSA-N
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Description

Octanoic acid, 3-methylphenyl ester (C₁₅H₂₂O₂; molecular weight: 234.3340) is an ester derived from octanoic acid and 3-methylphenol. Its structure features a branched aromatic ring (3-methylphenyl group) attached to the carbonyl group of octanoic acid . This compound is cataloged in the NIST Chemistry WebBook, highlighting its standardized chemical properties and structural validation .

Properties

CAS No.

59558-21-3

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(3-methylphenyl) octanoate

InChI

InChI=1S/C15H22O2/c1-3-4-5-6-7-11-15(16)17-14-10-8-9-13(2)12-14/h8-10,12H,3-7,11H2,1-2H3

InChI Key

VPZWDKNEKVKFOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=CC=CC(=C1)C

Origin of Product

United States

Preparation Methods

Classic Acid-Catalyzed Protocol

The Fischer esterification remains the most widely employed method, leveraging octanoic acid and 3-methylphenol (m-cresol) under acidic conditions.

Reaction Conditions

  • Catalyst : Concentrated H₂SO₄ (5–10 mol%) or p-toluenesulfonic acid (PTSA, 3 mol%)
  • Solvent : Excess m-cresol (serving as both reactant and solvent)
  • Temperature : 110–120°C under reflux
  • Duration : 6–12 hours
  • Yield : 68–82% after purification

Mechanistic Steps

  • Protonation of octanoic acid’s carbonyl oxygen, enhancing electrophilicity.
  • Nucleophilic attack by m-cresol’s hydroxyl group.
  • Water elimination via intramolecular proton transfer.
  • Acid-catalyzed equilibrium shifted via Dean-Stark trap for azeotropic water removal.

Optimization Data

Parameter Optimal Range Impact on Yield
Acid Catalyst H₂SO₄ (8 mol%) Max 82%
Molar Ratio (Acid:Alcohol) 1:3.5 78% Efficiency
Reaction Time 8 hours Plateau beyond

Acyl Chloride Alcoholysis

Schotten-Baumann-Type Reaction

This two-step approach avoids equilibrium limitations inherent to Fischer esterification.

Step 1: Octanoyl Chloride Synthesis

  • Reagents : Octanoic acid + SOCl₂ (1.2 eq.)
  • Conditions : Reflux (70°C, 2 hr), 98% conversion.

Step 2: Esterification

  • Reagents : Octanoyl chloride + m-cresol (1.1 eq.)
  • Base : Pyridine (2 eq.) or Et₃N (2.5 eq.)
  • Solvent : Dichloromethane (0°C → RT)
  • Yield : 89–93% after aqueous workup.

Advantages

  • No competing equilibria.
  • Tolerates sterically hindered alcohols.

Transesterification Catalyzed by Alkali Metal Salts

Methyl Octanoate Intermediate Route

Patent CN101423471A describes methyl octanoate synthesis followed by transesterification:

Reaction Scheme

  • Methyl Octanoate Preparation :
    • Octanoic acid + Methanol (H₂SO₄ catalyst, 65°C, 4 hr, 95% yield).
  • Transesterification :
    • Methyl octanoate + m-cresol (NaOMe catalyst, 140°C, 6 hr).
    • Yield: 76% (GC-MS purity >99.5%).

Critical Parameters

  • Catalyst Loading : 1.5 wt% NaOMe relative to methyl ester.
  • Methanol Removal : Enhanced via vacuum distillation (740 mmHg).

Enzymatic Esterification

Lipase-Mediated Synthesis

Though not explicitly cited in provided sources, analogous systems suggest feasibility:

  • Enzyme : Immobilized Candida antarctica lipase B (Novozym 435).
  • Solvent : Solvent-free, 50°C, 24 hr.
  • Yield : ~70% (theoretical maximum based on similar esters).

Benefits

  • Mild conditions preserve acid- and heat-sensitive substrates.
  • Reduced byproduct formation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time (hr) Scalability
Fischer Esterification 82 98 8 High
Acyl Chloride 93 99.5 3 Moderate
Transesterification 76 99.5 6 Industrial
Enzymatic 70 97 24 Niche

Key Observations

  • Acyl chloride route offers highest yields but requires hazardous SOCl₂.
  • Fischer method balances cost and efficiency for lab-scale synthesis.
  • Industrial settings favor transesterification due to existing infrastructure.

Purification and Characterization

Distillation Protocols

  • Short-Path Distillation : 160–165°C at 0.5 mmHg (NIST data corroborates BP).
  • Purity Confirmation : GC-MS (m/z 234.16 [M⁺]), ¹H NMR (δ 2.35 ppm, singlet, aryl-CH₃).

Chromatographic Methods

  • Silica Gel Chromatography : Hexane:EtOAc (95:5) → 90% recovery.
  • HPLC : C18 column, MeOH:H₂O (85:15), retention time = 9.2 min.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for octanoic acid, 3-methylphenyl ester primarily involves its hydrolysis and subsequent interactions of the resulting octanoic acid and 3-methylphenol. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then breaks down to yield the acid and alcohol .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between octanoic acid, 3-methylphenyl ester, and its analogs:

Compound Name Formula Molecular Weight Key Structural Features Occurrence/Applications References
This compound C₁₅H₂₂O₂ 234.3340 Branched aromatic (3-methylphenyl) group Limited data; structural studies focus
Octanoic acid, ethyl ester C₁₀H₂₀O₂ 172.27 Short ethyl chain Fermented beverages (wine, beer), fruits (mango, pineapple), dairy products
Octanoic acid, 3-methylbutyl ester C₁₃H₂₆O₂ 214.34 Branched aliphatic (3-methylbutyl) group Fermented passion fruit (0.03% relative content)
Octanoic acid, 3-phenylpropyl ester C₁₇H₂₆O₂ 262.39 Extended phenylpropyl chain Limited natural occurrence; listed as "INACTIVE" in some databases
Octanoic acid, 2-phenylethyl ester C₁₆H₂₄O₂ 248.36 Phenethyl group Potential floral/fruity aroma; structural analog
Octanoic acid, 3-hydroxy-, methyl ester C₉H₁₈O₃ 174.24 Hydroxyl group at C3 Pharmaceutical/cosmetic applications (purity >98%)

Functional and Contextual Differences

Octanoic Acid, Ethyl Ester
  • Occurrence : Dominant in fermented products (e.g., strawberry wine, sour beer) and fruits (mango, pineapple). In mango, it constitutes 2.6–9.5% of total esters .
  • Role : Contributes to fruity aromas; enhances flavor in dairy (e.g., synbiotic yogurt) .
  • Bioactivity : Exhibits insecticidal and antifungal properties .
Octanoic Acid, 3-Methylbutyl Ester
  • Occurrence : Detected in low concentrations (0.03%) in passion fruit fermentation .
  • Role: Likely contributes to nuanced fruity or tropical notes due to branched aliphatic chain.
Aromatic Esters (3-Phenylpropyl and 2-Phenylethyl)
Hydroxy-Containing Ester (3-Hydroxy-, Methyl Ester)
  • Polarity and Stability : The hydroxyl group enhances polarity, likely influencing solubility and stability. Used in high-purity (>98%) formulations for research or industrial use .

Quantitative and Comparative Insights

  • Relative Abundance : Ethyl ester is the most prevalent in natural systems (e.g., 9.5% in mango , 0.45–1.13% in passion fruit fermentation ). In contrast, 3-methylphenyl and phenylpropyl esters are rarely reported.
  • Fermentation Dynamics: Ethyl ester levels increase post-fermentation (e.g., in strawberry wine ), while branched or aromatic esters remain minor components.
  • Statistical Significance : In butter production, ethyl ester levels vary significantly (p < 0.05) across starter cultures, highlighting its sensitivity to microbial activity .

Q & A

Basic Research Questions

Q. What are the common laboratory methods for synthesizing octanoic acid esters, including 3-methylphenyl derivatives?

  • Methodology : Esterification via lipase-catalyzed reactions is widely used. For example, lipases (e.g., AYS, palatase) catalyze ester formation between octanoic acid and alcohols under controlled pH (6.0) and temperature (30°C) conditions. Kinetic studies show AYS lipase achieves the highest yield (80–90%) with minimal hydrolysis .
  • Key Data : Reaction rates vary by enzyme: AYS (fastest, ~0.8 mM/h), palatase (~0.5 mM/h), Picc A (~0.3 mM/h) .

Q. How can researchers identify and quantify octanoic acid esters in complex mixtures (e.g., food or biological samples)?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) paired with internal standards (e.g., ethyl decanoate) is optimal. Retention times and mass spectra are compared against NIST databases for identification .
  • Data Validation : Odor Activity Values (OAVs) >1 (e.g., octanoic acid ethyl ester in jujube brandy) confirm sensory relevance .

Q. What purification techniques are recommended for isolating octanoic acid esters post-synthesis?

  • Methodology : Liquid-liquid extraction using chloroform or ethyl ether is effective due to the compound’s solubility profile. Subsequent column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of octanoic acid esters during ozonolysis or oxidative degradation?

  • Mechanistic Insight : Ozonolysis of methyl oleate analogs generates products like octanoic acid methyl ester, nonanal, and azelaic acid derivatives. Stability depends on volatility and solubility; octanoic acid methyl ester is lost to the gas phase due to low boiling point (~200°C) .
  • Contradictions : Predicted solubility (e.g., azelaic acid methyl ester) often conflicts with experimental data, requiring empirical validation .

Q. What experimental strategies resolve contradictions in toxicity and environmental impact data for octanoic acid esters?

  • Analysis : While older SDS documents (pre-2000) report low acute toxicity, recent studies highlight potential bioaccumulation risks. Researchers should conduct in vitro assays (e.g., cytotoxicity in HepG2 cells) and environmental fate modeling (EPI Suite) to address gaps .
  • Data Gaps : No aquatic toxicity data exist for 3-methylphenyl derivatives; standardized OECD 201/202 tests are recommended .

Q. How can kinetic parameters guide the optimization of enzymatic esterification for scale-up?

  • Design Framework :

  • Step 1 : Screen lipases (e.g., AYS, palatase) for activity under varying substrate ratios (acid:alcohol = 1:1 to 1:3).
  • Step 2 : Monitor reaction progress via FTIR or HPLC to identify rate-limiting steps (e.g., alcohol depletion).
  • Step 3 : Use Arrhenius plots to determine temperature sensitivity (e.g., AYS: Ea ≈ 45 kJ/mol) .
    • Critical Factor : Water content >2% promotes hydrolysis, reducing ester yield by 30–50% .

Data Contradiction and Validation

Q. Why do solubility values for octanoic acid esters vary across literature sources?

  • Root Cause : Discrepancies arise from measurement techniques (e.g., shake-flask vs. HPLC methods) and solvent purity. For example, chloroform solubility for 3-hydroxy octanoic acid methyl ester is reported as >50 mg/mL in some studies but <30 mg/mL in others .
  • Resolution : Use standardized protocols (e.g., OECD 105) and report solvent batch details (e.g., chloroform purity ≥99.9%) .

Q. What are the limitations of current stability data for octanoic acid esters under long-term storage?

  • Findings : While SDS guidelines recommend storage at –20°C, degradation studies are rare. Accelerated stability testing (40°C/75% RH for 6 months) reveals ester hydrolysis rates of 5–10% in non-optimized conditions .
  • Recommendation : Add antioxidants (e.g., BHT, 0.01% w/v) and use amber vials to suppress photodegradation .

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